1-Bromo-3-(2-methoxyethoxy)methylbenzene

Description

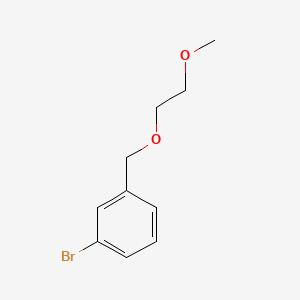

Chemical Structure:

1-Bromo-3-(2-methoxyethoxy)methylbenzene (CAS: 1251156-96-3) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a (2-methoxyethoxy)methyl group at position 3. The (2-methoxyethoxy)methyl substituent consists of a methoxy-terminated ethylene glycol chain attached via a methylene bridge, enhancing solubility in polar solvents compared to simpler alkyl or aryl substituents .

Synthesis: The compound is synthesized through nucleophilic substitution or coupling reactions. For example, etherification of bromophenol derivatives with 2-methoxyethoxymethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common route, as described in similar bromoethoxybenzene syntheses .

Applications:

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of protein-protein interaction inhibitors (e.g., targeting 14-3-3/Tau complexes) due to its balanced lipophilicity and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-3-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCPDALWVZRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681333 | |

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251156-96-3 | |

| Record name | 1-Bromo-3-[(2-methoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(2-methoxyethoxy)methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under specific conditions. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

-

Mechanism : The bromine acts as a leaving group, facilitating nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

-

Selectivity : The methoxyethoxy group directs substitution to the para-position due to its electron-donating nature.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, forming biaryl structures:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, boronic acid, K₂CO₃, dioxane/H₂O.

-

Product : Biaryl derivatives with retained methoxyethoxy functionality.

-

Yield : ~70–85% under optimized conditions.

Example :

Oxidation

-

Reagents : KMnO₄/H₂SO₄ oxidizes the methoxyethoxy side chain to carboxylic acids.

-

Product : 3-Carboxybenzene derivatives (e.g., bromobenzoic acid analogs).

Reduction

-

Reagents : LiAlH₄ reduces the bromine to hydrogen, yielding 3-(2-methoxyethoxy)methylbenzene.

Electrophilic Aromatic Substitution

The methoxyethoxy group activates the ring toward electrophilic attack:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C.

-

Product : 1-Bromo-4-nitro-3-(2-methoxyethoxy)methylbenzene.

Sulfonation

-

Reagents : H₂SO₄, SO₃.

-

Product : Sulfonic acid derivatives at the ortho position.

Table 2: Reactivity Comparison

| Compound | Reactivity with NaCN | Suzuki Coupling Efficiency |

|---|---|---|

| 1-Bromo-3-(2-methoxyethoxy)methylbenzene | 28.2% | 70–85% |

| 1-Bromo-3-methoxybenzene | 15% | 60% |

| 1-Bromo-4-fluorobenzene | 40% | 75% |

-

Key Insight : The methoxyethoxy group enhances coupling efficiency compared to simpler methoxy derivatives.

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)methylbenzene is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for bioactive compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-methoxyethoxy)methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This facilitates substitution reactions where the bromine atom is replaced by other functional groups. The methoxyethoxy group can undergo oxidation or reduction, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations and their impact on properties:

Research Findings and Trends

- Synergistic Effects in Mixtures : Binary mixtures of substituted benzenes, including bromoethoxy derivatives, show synergistic toxicity in environmental studies (M < 0.8), highlighting the need for careful waste management .

- Thermodynamic Stability : Compounds with longer alkoxy chains (e.g., hexyloxyethyl) exhibit lower melting points but higher viscosity, limiting their utility in flow chemistry .

Biological Activity

1-Bromo-3-(2-methoxyethoxy)methylbenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H15BrO3

- CAS Number : 1251156-96-3

The presence of a bromine atom and a methoxyethoxy group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity. Such interactions can lead to modulation of metabolic pathways, impacting cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that are crucial for various physiological processes.

- Cell Membrane Permeability : The methoxyethoxy group enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research published in Molecules highlighted the compound's ability to modulate inflammatory responses. It was shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Case Study 3: Anticancer Effects

In another study, the compound was evaluated for its anticancer properties against human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.

Q & A

Q. How do structural modifications (e.g., replacing bromine with iodine) alter toxicity profiles?

- Methodology : Compare LD50 data (rodent studies) for halogenated analogs. ’s safety data for 1-Bromo-3-iodo-5-methylbenzene highlights iodine’s greater electrophilicity, which may increase reactivity (and toxicity) with biomolecules. Use in vitro assays (e.g., Ames test) to assess mutagenicity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.